5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, also known as 1,3-diazaoxindole, represents a significant scaffold in medicinal chemistry. [] This bicyclic heterocyclic compound comprises a pyrimidine ring fused with a pyrrole ring. The presence of multiple nitrogen atoms and a carbonyl group provides opportunities for diverse chemical modifications, making it a versatile building block for synthesizing various biologically active compounds. []
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various biological targets. The structure features a fused pyrrole and pyrimidine ring, which contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various methods, often starting from simpler precursors such as chlorinated or hydrazinyl derivatives of pyrimidines. Research articles and patents document several synthetic routes and applications of this compound, highlighting its relevance in drug discovery and development .
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is classified as a nitrogen-containing heterocycle. It is part of a broader category of compounds known for their diverse biological activities, including antitumor and anti-inflammatory effects. Its derivatives have been studied extensively for their potential in treating various diseases, including cancer and metabolic disorders .
The synthesis of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step reactions. Common methods include:
For example, one synthetic route involves heating a mixture of 2-chloro-4-hydrazinylpyrimidine and an aldehyde in acetic acid at elevated temperatures (around 60°C) for several hours. The resulting product is then purified using column chromatography to yield the desired compound in good yield .
The molecular structure of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one consists of a pyrrole ring fused to a pyrimidine ring with a carbonyl group at position 6. The compound can be represented by the following chemical formula:
The molecular weight is approximately 150.15 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming its structural integrity during synthesis.
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
In one study, derivatives were synthesized by reacting the base compound with different electrophiles under mild conditions to explore structure-activity relationships . These reactions are critical for developing compounds with enhanced pharmacological properties.
The mechanism of action for 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives often involves inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, some derivatives have been shown to inhibit the mechanistic target of rapamycin complexes (mTORC1/mTORC2), which are crucial for cell growth and proliferation.
Studies have demonstrated that these compounds can effectively disrupt mTOR signaling pathways, leading to reduced tumor cell proliferation in vitro and in vivo models . This inhibition is attributed to their ability to bind selectively to the active sites of target proteins.
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol. Its melting point varies based on purity but generally falls within a range conducive for handling in laboratory settings.
The compound exhibits basic properties due to the presence of nitrogen atoms in its structure. It can form salts with acids, enhancing its solubility and stability for pharmaceutical formulations.
Relevant analyses include:
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one has significant potential in medicinal chemistry:
The 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold has emerged as a privileged structure in kinase inhibitor development due to its structural mimicry of purine nucleobases and adaptability for binding kinase ATP pockets. This bicyclic framework enables strategic substitutions at positions C2, C4, N7, and C5 to optimize target engagement and selectivity. In CDK2 inhibitor discovery, derivatives bearing C4-aryl sulfonamide groups and N7-cyclopropyl substituents achieved single-digit nanomolar potency (IC₅₀ = 1–9 nM) with >200-fold selectivity over CDK1, CDK4, CDK6, CDK7, and CDK9. Methylation of the sulfonamide nitrogen further enhanced whole-blood potency (44 nM) and mitigated red blood cell binding, a limitation of primary sulfonamide analogs [2].
For mTOR inhibition, modifications at the C2 position with lipophilic groups yielded dual mTORC1/mTORC2 inhibitors. Compound 12q (C2-dimethylamine derivative) suppressed mTOR kinase activity (IC₅₀ = 78 nM) and reduced phosphorylation of downstream effectors (S6K1 and 4E-BP1) in U87MG glioblastoma cells. Crucially, this scaffold outperformed rapamycin analogs by blocking both mTOR complexes, circumventing compensatory signaling [5]. Table 1 highlights key kinase inhibitors derived from this core:
Table 1: Kinase Inhibitors Based on 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one
Compound | Primary Target | Key Modifications | Potency (IC₅₀) | Clinical Status |
---|---|---|---|---|
CDK2 Inhibitor [2] | CDK2 | N7-cyclopentyl; C4-methylsulfonamide | 1–9 nM | Preclinical |
mTOR Inhibitor [5] | mTORC1/2 | C2-dimethylamine | 78 nM | Preclinical |
5k [7] | Multi-kinase | C4-hydrazide; halogenated benzylidene | EGFR: 40 nM | Research |
Ruxolitinib [4] | JAK1/2 | C2-cyanopyrrole; C4-pyrazolyl | 3.3 nM (JAK1) | FDA-approved |
The scaffold’s nitrogen atoms (N1 and N3) and C2-H bond form critical hinge-binding interactions with kinase ATP pockets, analogous to adenine’s interactions. N1 acts as a hydrogen-bond acceptor, while C2-H serves as a donor, mimicking adenine’s interactions with kinase hinge residues. In EGFR inhibitors, halogenated derivatives (e.g., 5k) engage Val 882 via bidentate H-bonding, positioning hydrophobic substituents for affinity pocket occupation. This enables sub-100 nM inhibition across EGFR, Her2, and VEGFR2 [7].
The pyrrole NH (position N7) enhances solubility and forms water-mediated H-bonds with catalytic residues like Lys 833 in PI3Kγ. This interaction is absent in purine-based inhibitors, contributing to the scaffold’s unique selectivity profile. Additionally, planar rigidity minimizes entropic penalties upon binding, improving binding affinity. Kinase profiling of compound 5k confirmed low nanomolar activity against CDK2 (IC₅₀ = 204 nM) while sparing structurally unrelated kinases, underscoring selectivity achievable through C4 and C7 derivatization [4] [7].
Hydrophobic regions adjacent to the ATP pocket accommodate C5 aryl groups (e.g., p-bromophenyl), enhancing potency. Molecular dynamics simulations reveal that C5 substituents penetrate a hydrophobic cleft in CDK2, displacing water molecules and increasing binding energy by 2–3 kcal/mol [4].
The bioisosteric relationship between pyrrolo[2,3-d]pyrimidine, purine, and quinazoline underpins distinct pharmacological advantages:
Purine Comparisons
Quinazoline Comparisons
Table 2 contrasts key properties with related scaffolds:
Table 2: Structural and Bioactivity Comparison of Heterocyclic Kinase Scaffolds
Property | 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one | Purine | Quinazoline |
---|---|---|---|
H-Bond Donor/Acceptor | 2 HBA; 1 HBD | 3 HBA; 1 HBD | 2 HBA; 0 HBD |
log P (Avg) | 1.5–2.5 | 0.5–1.5 | 2.5–4.0 |
Metabolic Stability (t₁/₂, h) | 3.2–5.7 | 0.8–1.5 | 2.0–3.5 |
Kinase Selectivity Index | >200-fold (CDK2/CDK1) [2] | ~50-fold | ~100-fold |
Synthetic Flexibility | High (4 modifiable sites) | Moderate (3 sites) | Moderate (3 sites) |
Key Compounds Derived from 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: